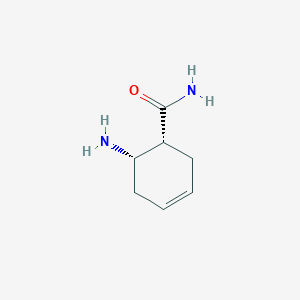

cis-2-Amino-4-cyclohexene-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

cis-2-Amino-4-cyclohexene-1-carboxamide: is a chemical compound with the molecular formula C7H12N2O . It is known for its unique structure, which includes an amino group and a carboxamide group attached to a cyclohexene ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties .

准备方法

Synthetic Routes and Reaction Conditions

Cyclohexene Derivative Synthesis: The synthesis of cis-2-Amino-4-cyclohexene-1-carboxamide typically begins with the preparation of a cyclohexene derivative. This involves the reaction of cyclohexene with appropriate reagents to introduce the amino and carboxamide groups.

Industrial Production Methods

Batch Processing: In industrial settings, the production of this compound is often carried out in batch reactors. This allows for precise control over reaction conditions and yields high-purity products.

Continuous Flow Processing: For large-scale production, continuous flow processing methods are employed.

化学反应分析

Types of Reactions

Oxidation: cis-2-Amino-4-cyclohexene-1-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

Oxidized Derivatives: Various oxidized forms of this compound.

Reduced Forms: Reduced versions of the compound with different functional groups.

Halogenated Compounds: Products with halogen atoms introduced into the structure.

科学研究应用

Pharmaceutical Development

Key Applications:

- Drug Synthesis: The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its unique structure may lead to novel drug candidates that interact with specific biological pathways .

- Chiral Molecule Production: Derivatives of cis-2-amino-4-cyclohexene-1-carboxamide are utilized in the synthesis of chiral nitrocyclohexadienes, achieving high enantiomeric excess (82–94%) using enantiopure secondary amines.

Case Study:

A notable study involved synthesizing cyclic cis- and trans-1,2-diamine derivatives from this compound. The method employed three-component reactions involving simple amines, aldehydes, and nitroalkenes, resulting in structurally diverse carbocycles with vicinal nitrogen substituents.

Organic Synthesis

Key Applications:

- Building Block for Complex Molecules: The compound is valuable in organic chemistry as a versatile building block for creating complex molecules. It is often used in the synthesis of various organic compounds due to its reactive functional groups .

- Polyimide Synthesis: It is also involved in the development of transparent polyimides through polycondensation reactions with aromatic diamines. These polyimides exhibit excellent mechanical properties and thermal stability, with glass transition temperatures ranging from 203–262 °C.

Material Science

Key Applications:

- Development of New Materials: this compound is explored for its potential in creating new materials, especially polymers with tailored properties. This includes enhancing performance in applications such as coatings and adhesives .

Biochemical Research

Key Applications:

- Amino Acid Metabolism Studies: The compound is utilized in biochemical research to study amino acid metabolism, aiding researchers in understanding metabolic pathways and their implications for health and disease .

Case Study:

Research focusing on the interactions of this compound with biological targets is essential for elucidating its potential therapeutic effects. Such studies help optimize the compound for enhanced efficacy and reduced side effects.

Summary Table of Applications

| Application Area | Specific Uses | Notable Outcomes/Methods |

|---|---|---|

| Pharmaceutical | Drug synthesis targeting neurological disorders | Novel drug candidates; high enantiomeric excess in synthesis |

| Organic Synthesis | Building block for complex molecules | Diverse carbocycles; polyimides with high Tg |

| Material Science | Development of new materials | Enhanced performance in coatings and adhesives |

| Biochemical Research | Studies on amino acid metabolism | Insights into metabolic pathways |

作用机制

The mechanism of action of cis-2-Amino-4-cyclohexene-1-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding, which can lead to various biological outcomes .

相似化合物的比较

Similar Compounds

cis-6-Amino-cyclohex-3-enecarboxylic acid amide: Similar in structure but with different functional groups.

3-Cyclohexene-1-carboxamide, 6-amino-, cis-: Another related compound with variations in the position of functional groups.

Uniqueness: : cis-2-Amino-4-cyclohexene-1-carboxamide stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties.

生物活性

cis-2-Amino-4-cyclohexene-1-carboxamide is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its biological activity supported by diverse research findings.

This compound is an amino acid derivative characterized by a cyclohexene ring. Its structural features allow it to interact with various biological molecules, making it a candidate for therapeutic applications.

The compound's mechanism of action primarily involves:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes, which can alter metabolic pathways and cellular functions.

- Protein Binding : The compound interacts with proteins, affecting their activity and potentially leading to various biological outcomes .

- Antifungal Activity : Related compounds have demonstrated antifungal properties, suggesting that this compound may also exhibit similar effects against fungal pathogens like Candida albicans .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For instance, certain cyclic β-amino acids related to this compound have shown efficacy against Candida species . This suggests potential applications in developing antifungal agents.

Enzyme Inhibition Studies

Studies have demonstrated that this compound can act as a suicide inhibitor for specific enzymes, such as those involved in amino acid metabolism. This property could be leveraged in drug design for conditions requiring enzyme modulation .

Case Studies

-

Inhibition of Amino Acid Metabolism :

A study investigated the compound's effect on isoleucyl-tRNA synthetase in yeast, demonstrating that it could interfere with amino acid metabolism pathways, leading to altered growth patterns in Saccharomyces cerevisiae . -

Antifungal Activity :

Research on related cyclic β-amino acids showed promising results against Candida albicans, indicating that this compound may share similar antifungal properties. The mechanism was proposed to involve interference with amino acid transport systems within fungal cells .

Research Findings

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies on absorption, distribution, metabolism, and excretion (ADME) are ongoing to elucidate how this compound behaves within biological systems. Preliminary findings suggest favorable properties for drug-like candidates .

属性

IUPAC Name |

(1R,6S)-6-aminocyclohex-3-ene-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-4-2-1-3-5(6)7(9)10/h1-2,5-6H,3-4,8H2,(H2,9,10)/t5-,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMUPIBGRUPBHN-RITPCOANSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC(C1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC[C@@H]([C@@H]1C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。